molecular formula C7H6O6S B1258251 4-Sulfooxybenzoic acid

4-Sulfooxybenzoic acid

Cat. No.: B1258251
M. Wt: 218.19 g/mol
InChI Key: RJTYSXVYCZAUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Carboxyphenyl Sulfate can be synthesized through the sulfonation of p-hydroxybenzoic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of p-Carboxyphenyl Sulfate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: p-Carboxyphenyl Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phenolic derivatives and sulfonated compounds .

Scientific Research Applications

Chemistry: p-Carboxyphenyl Sulfate is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of sulfonation reactions and the development of new synthetic methodologies .

Biology: In biological research, p-Carboxyphenyl Sulfate is studied for its role as a metabolite of flavonoids and parabens. It is also used in the investigation of metabolic pathways and enzyme activities .

Medicine: Its derivatives are explored for their therapeutic properties, including antibacterial and anticancer activities .

Industry: In industrial applications, p-Carboxyphenyl Sulfate is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of various consumer products .

Mechanism of Action

The mechanism of action of p-Carboxyphenyl Sulfate involves its interaction with cellular components, including proteins, membranes, and DNA. The sulfooxy group enhances its binding affinity to these targets, leading to various biological effects. The compound’s activity is influenced by its ability to undergo structural modifications, which can alter its interaction with molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: p-Carboxyphenyl Sulfate is unique due to its combination of a carboxyl group and a sulfooxy group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H6O6S

Molecular Weight

218.19 g/mol

IUPAC Name

4-sulfooxybenzoic acid

InChI

InChI=1S/C7H6O6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

RJTYSXVYCZAUHE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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